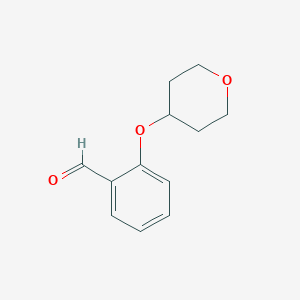

2-(Tetrahydropyran-4-yloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,9,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRWIPOHJNTVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596650 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-31-1 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Tetrahydropyran-4-yloxy)benzaldehyde: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydropyran-4-yloxy)benzaldehyde, a heterocyclic aromatic aldehyde with significant potential as a building block in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, spectroscopic characterization, and critically, its strategic applications in medicinal chemistry. While not a direct precursor in currently delineated syntheses of blockbuster drugs, its structural motifs are present in potent bioactive molecules, marking it as a compound of high interest for the generation of novel chemical entities. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile intermediate in their synthetic campaigns.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, identified by the CAS number 898289-31-1 , is an organic compound that merges a reactive benzaldehyde moiety with a saturated tetrahydropyran ring via an ether linkage at the ortho position.[1][2][3][4] This unique structural combination offers medicinal chemists a powerful tool for molecular design. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, while the tetrahydropyran-4-yloxy substituent can enhance pharmacokinetic properties such as solubility and metabolic stability, a feature highly sought after in drug candidates.[5] The strategic placement of the ether linkage at the ortho position can also influence the conformational preferences of the molecule and its derivatives, potentially leading to more specific interactions with biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 898289-31-1 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | White to off-white solid (predicted) |

| Boiling Point | 349.1 °C at 760 mmHg (predicted)[3] |

| Density | 1.154 g/cm³ (predicted)[3] |

Spectroscopic Characterization

While experimental spectra are not widely published, a predicted Nuclear Magnetic Resonance (NMR) analysis provides valuable insight for compound verification.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzaldehyde ring, with the ortho substitution pattern leading to a complex splitting pattern. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The protons of the tetrahydropyran ring will exhibit multiplets in the aliphatic region, with the proton at the 4-position (attached to the oxygen) being the most deshielded of this group.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around 190 ppm). The aromatic carbons will resonate in the 110-160 ppm range, and the carbons of the tetrahydropyran ring will appear in the upfield region.

Synthesis of this compound: A Practical Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust and reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-hydroxybenzaldehyde (salicylaldehyde) attacks an activated tetrahydropyran derivative. An alternative and often high-yielding approach is the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile under milder, redox-neutral conditions.

Representative Synthesis Protocol: Mitsunobu Reaction

The Mitsunobu reaction is an excellent choice for this transformation as it generally proceeds with high yields and stereochemical inversion at the alcohol carbon, although in this case, the electrophile is achiral. This protocol provides a step-by-step methodology for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

Figure 1: Mitsunobu reaction for the synthesis of this compound.

Materials:

-

2-Hydroxybenzaldehyde (1.0 eq)

-

Tetrahydropyran-4-ol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1.0 eq) and triphenylphosphine (1.2 eq).

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

To this cooled, stirring solution, add tetrahydropyran-4-ol (1.1 eq).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over a period of 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Medicinal Chemistry: A Scaffold of High Potential

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional structure that can enhance binding to biological targets. When combined with the versatile benzaldehyde functionality, this compound becomes a highly attractive starting material for the synthesis of novel therapeutic agents.

A Structural Analog to Key Moieties in Bcl-2 Inhibitors

The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of apoptosis (programmed cell death), and its inhibition has emerged as a powerful strategy in cancer therapy.[6][7] The groundbreaking Bcl-2 inhibitor, Venetoclax, features a tetrahydropyran-containing side chain that is crucial for its high-affinity binding to the BH3 domain of Bcl-2.[3][8][9][10] While the reported syntheses of Venetoclax utilize a different tetrahydropyran-based building block (specifically, one with a methylamino group), this compound provides a readily accessible platform to explore novel analogs and other classes of Bcl-2 family inhibitors.

Figure 2: Drug discovery workflow utilizing this compound.

Researchers can employ the aldehyde functionality of this compound in a variety of chemical reactions to construct libraries of novel compounds for screening against Bcl-2 and other anti-apoptotic proteins. For instance, reductive amination can be used to introduce diverse amine-containing side chains, while Wittig and Horner-Wadsworth-Emmons reactions can be employed to generate alkene-linked derivatives. These synthetic strategies, coupled with the inherent drug-like properties of the tetrahydropyran moiety, make this building block a valuable asset in the quest for new anticancer agents.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group. The ortho-alkoxy substituent can exert electronic and steric effects on the reactivity of the aldehyde. The lone pairs on the ether oxygen can donate electron density into the aromatic ring, which can slightly modulate the electrophilicity of the aldehyde carbonyl carbon.

Key transformations of the aldehyde group include:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding benzyl alcohol.

-

Nucleophilic Addition: Undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanides, and enolates.

-

Imination: Reacts with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines.

-

Wittig and Related Reactions: Reacts with phosphorus ylides to form alkenes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde and a drug-like tetrahydropyran moiety makes it an attractive starting material for the synthesis of novel compounds, particularly in the exploration of new Bcl-2 family inhibitors and other therapeutic agents. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this versatile molecule in their drug discovery endeavors.

References

- Ashkenazi, A., Fairbrother, W. J., Leverson, J. D., & Souers, A. J. (2017). From basic apoptosis discoveries to advanced selective BCL-2 family inhibitors. Nature Reviews Drug Discovery, 16(4), 273–284.

- Chan, V. S., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 23(5), 819-830.

- Diepstraten, S. T., Anderson, M. A., Czabotar, P. E., Lessene, G., Strasser, A., & Kelly, G. L. (2022). The manipulation of apoptosis for cancer therapy using BH3-mimetic drugs.

- European Patent Office. (2023). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN (EP 4421075 A1).

-

Laibo Chem. (n.d.). This compound. Retrieved from [Link]

- Moore, V. D. G., et al. (2018). Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination (EP3412666A1).

- Pompeo, F., et al. (2021). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4875.

- Tong, X., Tao, Q., Liu, F., & Tang, F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2), 116-121.

- Warren, S., & Wyatt, P. (2011). Workbook for Organic Synthesis: The Disconnection Approach. John Wiley & Sons.

-

Wikipedia contributors. (2023, December 27). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Wikipedia contributors. (2023, December 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

- Zhang, Y., et al. (2023). Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. Cancers, 15(20), 4957.

-

abcr Gute Chemie. (n.d.). AB225088 | CAS 898289-31-1. Retrieved from [Link]

- Delbridge, A. R. D., & Strasser, A. (2019). The BCL-2 family and its role in apoptosis, oncogenesis, and cancer therapeutics. Biochemical Pharmacology, 162, 250-261.

- Kelly, P. N., & Strasser, A. (2020). Therapeutic inhibition of BCL-2 and related family members. Expert Opinion on Therapeutic Targets, 24(10), 963-976.

- Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.

-

The Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]

- Vogler, M. (2022). BCL2 inhibitors in the biology and treatment of multiple myeloma. Cancers, 14(6), 1433.

Sources

- 1. Benzaldehyde,2-[(tetrahydro-2H-pyran-4-yl)oxy]-,898289-31-1-Amadis Chemical [amadischem.com]

- 2. 898289-31-1|2-((Tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. 2-(tetrahydro-2H-pyran-4-yloxy)benzaldehyde | 898289-31-1 [chemnet.com]

- 4. 898289-31-1 CAS MSDS (2-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 898289-31-1 | MFCD09064958 | 2-(Tetrahydro-pyran-4-yloxy)-benzaldehyde | acints [acints.com]

- 9. AB225088 | CAS 898289-31-1 – abcr Gute Chemie [abcr.com]

- 10. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]

2-(Tetrahydropyran-4-yloxy)benzaldehyde chemical properties

An In-depth Technical Guide to 2-(Tetrahydropyran-4-yloxy)benzaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on this compound, tailored for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document provides an in-depth analysis of the compound's chemical properties, reactivity, and strategic applications, grounded in established scientific principles.

Core Chemical Identity and Structural Framework

This compound is a bifunctional organic compound that serves as a valuable intermediate in modern organic synthesis.[1] Its structure uniquely combines a reactive aromatic aldehyde with a stable saturated heterocyclic ether, making it a versatile building block for constructing more complex molecular architectures.[1]

Key Identifiers:

-

IUPAC Name: 2-(oxan-4-yloxy)benzaldehyde[4]

-

Synonyms: 2-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde[4]

The structural arrangement is paramount to its chemical behavior. The molecule consists of a benzaldehyde core where the hydroxyl group at the ortho-position has been converted into an ether via linkage to the 4-position of a tetrahydropyran (THP) ring.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical properties is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 349.1°C at 760 mmHg | [2] |

| Density | 1.154 g/cm³ | [2] |

| Flash Point | 156.2°C | [2] |

| Refractive Index | 1.559 | [2] |

| Vapor Pressure | 4.80E-05 mmHg at 25°C |[2] |

Spectroscopic Signature: While specific spectra are proprietary to individual suppliers, the expected spectroscopic characteristics are predictable and essential for analytical validation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton (δ 9.5-10.5 ppm), aromatic protons (δ 6.8-7.8 ppm), and multiple signals for the non-equivalent protons of the tetrahydropyran ring (δ 1.5-4.0 ppm).

-

¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the aldehyde carbonyl carbon (~190 ppm), signals for the aromatic carbons (110-160 ppm), and signals for the saturated carbons of the THP ring (20-80 ppm).

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.[5] Additional key peaks include C-O ether stretches and aromatic C-H stretches.[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (206.24 m/z).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde is a site for nucleophilic attack and condensation, while the THP-ether is largely stable under many reaction conditions.

Caption: Key reaction pathways of the aldehyde functional group.

A. Aldehyde Group Transformations The aldehyde functionality is the primary center of reactivity. It readily participates in a wide array of classical organic reactions.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(tetrahydropyran-4-yloxy)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This conversion is fundamental for creating benzoic acid derivatives.

-

Reduction: The aldehyde is readily reduced to the primary alcohol, [2-(tetrahydropyran-4-yloxy)phenyl]methanol. This is typically achieved with high selectivity using mild reducing agents such as sodium borohydride (NaBH₄), avoiding reduction of the aromatic ring.

-

Nucleophilic Addition: As an electrophile, the aldehyde's carbonyl carbon is susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to form secondary alcohols, a key strategy for C-C bond formation.

-

Condensation Reactions: The compound reacts with primary amines to form imines (Schiff bases). This reaction is central to many drug discovery programs, where the imine linkage is used to connect different molecular fragments.[6]

B. Ether Linkage Stability The ether linkage to the 4-position of the tetrahydropyran ring is notably robust. Unlike the more common 2-O-THP ether, which is an acetal and highly sensitive to acid, this secondary alkyl aryl ether is stable to a wide range of non-acidic conditions. It can withstand most basic, reductive, and oxidative reagents that target the aldehyde group. Cleavage requires harsh acidic conditions (e.g., HBr, HI), which is a critical consideration in multi-step synthetic planning.

Applications in Medicinal Chemistry and Drug Discovery

This scaffold is frequently employed in the synthesis of pharmaceuticals and bioactive molecules.[1] Its utility arises from two key features:

-

Reactive Handle: The aldehyde group serves as a versatile anchor for derivatization, allowing for the systematic exploration of chemical space around a core structure through reactions like reductive amination, Wittig olefination, and aldol condensations.[6]

-

Physicochemical Modulation: The tetrahydropyran moiety is often incorporated to improve the physicochemical properties of a drug candidate. It can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets.[1]

Derivatives have been explored as kinase inhibitors, central nervous system agents, and selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is a target in cancer therapy.[1][7]

Exemplary Experimental Protocol: Reductive Amination

This protocol details a standard, self-validating workflow for synthesizing a secondary amine from this compound, a common step in drug development. The success of the reaction is validated by the disappearance of the starting materials and the appearance of the product, confirmed by analytical techniques.

Objective: To synthesize N-benzyl-1-[2-(tetrahydropyran-4-yloxy)phenyl]methanamine.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add benzylamine (1.1 eq).

-

Causality: Benzylamine acts as the nucleophile. The solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

-

Imine Formation:

-

Add a mild acid catalyst, such as acetic acid (0.1 eq), to the mixture.

-

Stir the reaction at room temperature for 1-2 hours.

-

Causality: The acid catalyzes the dehydration step, promoting the formation of the intermediate imine (Schiff base). Progress can be monitored by TLC or LC-MS, observing the consumption of the aldehyde.

-

-

Reduction:

-

Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the reaction mixture in portions.

-

Causality: NaBH(OAc)₃ is a selective reducing agent that efficiently reduces the protonated imine to the secondary amine without reducing the starting aldehyde. Its mild nature prevents side reactions.

-

-

Reaction Monitoring & Quenching:

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor its completion by TLC or LC-MS.

-

Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: Quenching neutralizes the acetic acid and destroys any remaining reducing agent.

-

-

Workup and Purification:

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new benzylic CH₂ signal in the ¹H NMR spectrum are key indicators of a successful reaction.

-

Safety and Handling

While some safety data sheets indicate the compound is not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.[3][8]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound is a strategically important building block in synthetic and medicinal chemistry. Its well-defined reactivity, centered on the versatile aldehyde group, combined with the modulating effect and stability of the THP-ether moiety, provides chemists with a reliable tool for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in research and development.

References

-

This compound - MySkinRecipes. [Link]

-

Spectroscopy Tutorial: Examples - Organic Chemistry at CU Boulder. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-(tetrahydro-2H-pyran-4-yloxy)benzaldehyde | 898289-31-1 [chemnet.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 898289-31-1 CAS MSDS (2-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.ca [fishersci.ca]

2-(Tetrahydropyran-4-yloxy)benzaldehyde molecular weight

An In-depth Technical Guide: 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of increasing interest to the scientific community. We will explore its fundamental physicochemical properties, including its precise molecular weight, and present a detailed, field-proven protocol for its synthesis via Williamson etherification. Furthermore, this document outlines the standard analytical workflow for structural elucidation and purity confirmation. The guide culminates in a discussion of the compound's strategic importance as a versatile building block in medicinal chemistry, particularly in the context of developing targeted therapeutics such as aldehyde dehydrogenase (ALDH) inhibitors. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural attributes in their research endeavors.

Compound Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a reactive aldehyde group ortho-substituted on a phenyl ring with a tetrahydropyran (THP) moiety via a stable ether linkage. This unique combination of a versatile chemical handle (the aldehyde) and a metabolically robust, solubility-enhancing heterocycle (the THP ring) makes it a valuable intermediate in synthetic chemistry.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2-(oxan-4-yloxy)benzaldehyde | - |

| CAS Number | 898289-31-1 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [2][3][4] |

| Canonical SMILES | C1COCC(O1)OC2=CC=CC=C2C=O | - |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both reaction vessels and biological systems. The data below has been aggregated from established chemical databases.

| Property | Value | Source |

| Density | 1.154 g/cm³ | [1] |

| Boiling Point | 349.1°C at 760 mmHg | [1] |

| Flash Point | 156.2°C | [1] |

| Refractive Index | 1.559 | [1] |

| XLogP3-AA | 2.2 | [4] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

Synthesis Methodology: Williamson Ether Synthesis

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis. This classic Sₙ2 reaction is ideal for forming aryl ethers from a phenoxide and an alkyl halide.

Rationale and Mechanistic Insight

The strategy involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a 4-substituted tetrahydropyran bearing a good leaving group, such as 4-bromotetrahydropyran. The choice of a moderately weak base, like potassium carbonate, is crucial; it is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to solvate the potassium cation, thereby liberating the phenoxide nucleophile and accelerating the rate of the Sₙ2 reaction.

Detailed Experimental Protocol

Materials:

-

Salicylaldehyde (1.0 eq)

-

4-Bromotetrahydropyran (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add salicylaldehyde and anhydrous DMF. Stir until a homogenous solution is formed.

-

Add anhydrous potassium carbonate to the solution. The suspension will turn pale yellow.

-

Add 4-bromotetrahydropyran dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Structural Elucidation and Characterization

Post-synthesis, a panel of analytical techniques is required to confirm the identity, structure, and purity of the final compound. This process is a self-validating system, where data from orthogonal methods must converge to support the proposed structure.

Overview of Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the key functional groups present based on their vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation data to support the structure.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Expected Spectroscopic Data

While a specific spectrum for this exact compound is not publicly available, based on its structure and data from analogous compounds[5][6], the following characteristic signals are predicted:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.3 ppm (s, 1H): The highly deshielded aldehyde proton (-CHO).

-

δ ~7.8-7.0 ppm (m, 4H): Aromatic protons of the disubstituted benzene ring.

-

δ ~4.6 ppm (m, 1H): The methine proton on the THP ring attached to the ether oxygen (O-CH-).

-

δ ~3.9-3.5 ppm (m, 4H): Methylene protons on the THP ring adjacent to the ring oxygen (-O-CH₂-).

-

δ ~2.1-1.8 ppm (m, 4H): Remaining methylene protons on the THP ring.

-

-

FT-IR (thin film, cm⁻¹):

-

~2850 & ~2750 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublet).

-

~1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

-

~1600 & ~1480 cm⁻¹: C=C stretches within the aromatic ring.

-

~1250 cm⁻¹: Aryl-O-Alkyl C-O stretch of the ether linkage.

-

-

Mass Spectrometry (ESI+):

-

m/z = 207.09 [M+H]⁺: Expected molecular ion peak for the protonated molecule.

-

Characterization Workflow Diagram

Caption: Standard workflow for structural and purity validation.

Relevance and Applications in Drug Development

The true value of this compound lies in its application as a molecular scaffold in the design of new therapeutic agents. Both the benzaldehyde and tetrahydropyran moieties contribute to its utility.

A Versatile Synthetic Intermediate

The aldehyde group is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures[7].

Case Study: A Scaffold for Aldehyde Dehydrogenase (ALDH) Inhibitors

A compelling application for this scaffold is in the development of inhibitors for aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform. ALDH1A3 is overexpressed in various cancer stem cells (CSCs) and is linked to chemotherapy resistance[6][7].

-

Mechanism of Action: ALDH enzymes metabolize aldehydes, including the physiological substrate retinaldehyde, converting it to retinoic acid, a molecule that promotes cell differentiation. In CSCs, high ALDH activity maintains the undifferentiated, self-renewing state.

-

Inhibitor Design: Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3[6]. The core structure of this compound mimics these successful inhibitors. The benzaldehyde "warhead" can interact with the enzyme's active site, while the THP-ether tail can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. By inhibiting ALDH1A3, these molecules can disrupt CSC metabolism, potentially re-sensitizing tumors to conventional therapies.

ALDH1A3 Inhibition Pathwaydot

Sources

- 1. 2-(tetrahydro-2H-pyran-4-yloxy)benzaldehyde | 898289-31-1 [chemnet.com]

- 2. 898289-31-1 CAS MSDS (2-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde from salicylaldehyde

An In-Depth Technical Guide to the Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde from Salicylaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, a valuable intermediate in medicinal chemistry and fine chemical synthesis. The primary focus is on the direct O-alkylation of salicylaldehyde via the Williamson ether synthesis, a robust and widely applicable method. We will explore the mechanistic underpinnings, the rationale behind the selection of reagents and conditions, and potential side reactions. An alternative approach, the Mitsunobu reaction, is also discussed, offering a comparative perspective on synthetic strategy. This document furnishes detailed, field-proven experimental protocols, quantitative data tables, and visual diagrams to ensure both theoretical understanding and practical applicability for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

Salicylaldehyde is a readily available and cost-effective starting material featuring two key functional groups: a phenolic hydroxyl and an aromatic aldehyde. The target molecule, this compound, requires the selective formation of an ether linkage at the phenolic position. The primary synthetic challenge lies in achieving this O-alkylation with high chemoselectivity, avoiding unwanted reactions at the sensitive aldehyde group.

The most direct and industrially scalable approach is the Williamson ether synthesis . This classic SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a leaving group on an electrophilic partner derived from tetrahydropyran-4-ol.[1] The success of this method hinges on the proper choice of base, solvent, and an appropriately "activated" form of the tetrahydropyran moiety.

An alternative, the Mitsunobu reaction , offers a powerful method for forming C-O bonds under milder, neutral conditions.[2][3] This reaction activates the alcohol (tetrahydropyran-4-ol) in situ using a combination of a phosphine and an azodicarboxylate, facilitating its displacement by the phenolic nucleophile.[4][5] While elegant, this method's industrial application can be hampered by the generation of stoichiometric byproducts that complicate purification.[6][7]

This guide will prioritize the Williamson ether synthesis due to its efficiency, cost-effectiveness, and scalability, while presenting the Mitsunobu reaction as a viable alternative for specific applications.

Mechanistic Deep Dive: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing both symmetrical and asymmetrical ethers.[8][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][10]

The core transformation involves two key steps:

-

Deprotonation: The acidic phenolic proton of salicylaldehyde is abstracted by a suitable base to generate a sodium or potassium salicylaldehyde phenoxide. This salt is a potent nucleophile.

-

Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic carbon of an alkylating agent, displacing a leaving group in a single, concerted step.

For the synthesis of this compound, tetrahydropyran-4-ol cannot be used directly as its hydroxyl group is a poor leaving group. It must first be converted into a suitable electrophile, typically an alkyl tosylate or halide. 4-Tosyloxy-tetrahydropyran is an excellent choice as the tosylate group is a superb leaving group, facilitating the SN2 displacement.

Causality Behind Experimental Choices:

-

Choice of Base: For aryl ether synthesis, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred over stronger bases like sodium hydride (NaH).[8] They are sufficiently basic to deprotonate the phenol (pKa ≈ 10) without promoting side reactions with the aldehyde or the solvent.

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[11] These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[8] Protic solvents are avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.

-

Phase Transfer Catalysis: To enhance reaction rates, particularly in large-scale syntheses where solubility can be an issue, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed.[1][12][13] The PTC facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, accelerating the reaction under milder conditions.[14][15]

Potential Side Reactions:

While O-alkylation is the desired pathway, the phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom on the aromatic ring (C-alkylation).[8] However, under the typical conditions for Williamson ether synthesis (polar aprotic solvents), O-alkylation is heavily favored.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a reliable method for the synthesis of this compound from salicylaldehyde and a pre-activated tetrahydropyran derivative (4-tosyloxy-tetrahydropyran).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |

| Salicylaldehyde | 122.12 | 10.0 g | 1.0 | Starting material |

| 4-Tosyloxy-tetrahydropyran | 256.32 | 23.1 g | 1.1 | Alkylating agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 16.9 g | 1.5 | Base, anhydrous |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | Solvent, anhydrous |

| Tetrabutylammonium Bromide | 322.37 | 1.3 g | 0.05 | Optional PTC |

Step-by-Step Procedure

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylaldehyde (10.0 g, 81.9 mmol) and anhydrous N,N-Dimethylformamide (200 mL).

-

Base Addition: Add anhydrous potassium carbonate (16.9 g, 122.8 mmol) and tetrabutylammonium bromide (1.3 g, 4.1 mmol, if used) to the solution.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium phenoxide may be observed as a slight color change.

-

Addition of Alkylating Agent: Add 4-tosyloxy-tetrahydropyran (23.1 g, 90.1 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C using an oil bath and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the salicylaldehyde spot has been consumed (typically 6-12 hours).

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash them with water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

-

Expected Outcome

-

Yield: 75-85%

-

Purity: >98% (as determined by NMR and GC-MS)

Alternative Pathway: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for coupling salicylaldehyde with tetrahydropyran-4-ol directly, without pre-activation of the alcohol.[2][16]

Reaction: Salicylaldehyde + Tetrahydropyran-4-ol + PPh₃ + DIAD → Product + PPh₃O + DIAD-H₂

Causality and Field Insights:

-

Mechanism: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) form a betaine intermediate.[4] The alcohol (tetrahydropyran-4-ol) adds to the phosphonium ion, activating the hydroxyl group. The salicylaldehyde phenoxide (formed in situ due to the basicity of the intermediate) then acts as the nucleophile, displacing the activated alkoxyphosphonium group via an SN2 reaction.[5]

-

Advantages: The reaction is performed under mild, neutral conditions at or below room temperature, which is beneficial for sensitive substrates.

-

Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced diisopropyl hydrazodicarboxylate. Removing these byproducts from the desired product is notoriously difficult and almost always requires meticulous column chromatography, making it less suitable for large-scale synthesis.[6][7]

Visualization of Synthesis and Workflow

Reaction Mechanism Diagram

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Experimental Workflow Diagram

Caption: Figure 2: Experimental Synthesis Workflow

Conclusion

The synthesis of this compound from salicylaldehyde is most effectively achieved through the Williamson ether synthesis. This method offers a blend of high yield, operational simplicity, and scalability, making it the preferred choice for both laboratory and industrial contexts. By activating tetrahydropyran-4-ol as a tosylate, the SN2 reaction with the salicylaldehyde phenoxide proceeds efficiently under well-established conditions. While the Mitsunobu reaction presents a mechanistically elegant alternative, its practical utility is often diminished by challenges associated with byproduct removal. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for scientists to successfully synthesize this valuable chemical intermediate.

References

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Protection for Phenols and Catechols | Request PDF. Retrieved January 22, 2026, from [Link]

-

Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved January 22, 2026, from [Link]

-

Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved January 22, 2026, from [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved January 22, 2026, from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 22, 2026, from [Link]

- Cai, M., & Cao, X. (1988). Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents. Acta Chimica Sinica, 46(9), 887-894.

-

Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Retrieved January 22, 2026, from [Link]

-

Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology-Bombay. Retrieved January 22, 2026, from [Link]

-

Reddit. (2018, July 20). Alternative C-O forming reactions. r/chemistry. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved January 22, 2026, from [Link]

-

Reddit. (2017, February 5). Alternative to Mitsunobu reaction (MsCl). r/chemistry. Retrieved January 22, 2026, from [Link]

-

Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros. Retrieved January 22, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved January 22, 2026, from [Link]

-

Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved January 22, 2026, from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 22, 2026, from [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. Retrieved January 22, 2026, from [Link]

-

YouTube. (2024, January 10). Mitsunobu Reaction. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.

- Google Patents. (n.d.). CN117164444B - Synthesis method of salicylaldehyde.

-

Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde.

-

European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Propoxy-benzaldehyde. Retrieved January 22, 2026, from [Link]

-

Google APIs. (n.d.). Benzaldehyde derivative and process for its preparation - European Patent Office - EP 0145334 A2. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jetir.org [jetir.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-(Oxan-4-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(oxan-4-yloxy)benzaldehyde (CAS No. 898289-31-1), a heterocyclic aromatic aldehyde of interest in medicinal chemistry and organic synthesis. While specific applications of this particular isomer are emerging, its structural motif is present in a variety of biologically active molecules. This document outlines the compound's chemical identity, a detailed, field-proven synthetic protocol based on the Williamson ether synthesis, and robust methodologies for its purification and characterization. Furthermore, it explores the broader significance of the alkoxybenzaldehyde scaffold in drug discovery, providing a context for the potential applications of the title compound. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction and Chemical Identity

2-(Oxan-4-yloxy)benzaldehyde is an organic compound featuring a benzaldehyde core substituted at the ortho-position with a tetrahydropyran ring linked via an ether bond. The strategic placement of the bulky, non-planar oxane group can significantly influence the molecule's conformational properties and its interactions with biological targets. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of more complex molecular architectures.

The correct IUPAC name for this compound is 2-(oxan-4-yloxy)benzaldehyde . It is crucial to distinguish it from its isomers, such as the more commonly cited 4-(oxan-2-yloxy)benzaldehyde, as the position of the ether linkage dramatically impacts the molecule's chemical and physical properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(oxan-4-yloxy)benzaldehyde | [1] |

| CAS Number | 898289-31-1 | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Canonical SMILES | C1COCCC1OC2=CC=CC=C2C=O | [1] |

Synthesis of 2-(Oxan-4-yloxy)benzaldehyde

The most logical and widely applicable method for the preparation of 2-(oxan-4-yloxy)benzaldehyde is the Williamson ether synthesis.[3] This classic Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide.[4] In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic derivative of tetrahydropyran-4-ol.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a successful and high-yielding synthesis.

-

Starting Materials: Salicylaldehyde is the clear choice for the phenolic component. For the alkylating agent, while 4-bromotetrahydropyran could be used, it is often more convenient to convert tetrahydropyran-4-ol into a better leaving group, such as a tosylate (4-tosyloxytetrahydropyran). This in-situ or prior activation enhances the electrophilicity of the C-4 position of the oxane ring.

-

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of salicylaldehyde. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to facilitate the reaction without promoting side reactions.

-

Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions.[2] Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable choices as they can dissolve the reactants and facilitate the nucleophilic attack.

-

Temperature: Heating the reaction mixture is typically necessary to provide the activation energy for the reaction to proceed at a reasonable rate. Refluxing in acetonitrile provides a controlled and effective reaction temperature.

Detailed Experimental Protocol

Materials:

-

Salicylaldehyde (1.0 eq)

-

Tetrahydropyran-4-ol (1.2 eq)

-

p-Toluenesulfonyl chloride (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Tetrahydropyran-4-ol (Optional but Recommended): In a separate flask, dissolve tetrahydropyran-4-ol (1.2 eq) and p-toluenesulfonyl chloride (1.2 eq) in dichloromethane. Cool the mixture in an ice bath and slowly add a suitable base, such as pyridine or triethylamine, to scavenge the HCl byproduct. Stir the reaction until the starting alcohol is consumed (monitor by TLC). Work up the reaction to isolate the 4-tosyloxytetrahydropyran.

-

Williamson Ether Synthesis: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (3.0 eq) to anhydrous acetonitrile.

-

Add the prepared 4-tosyloxytetrahydropyran (1.1 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the salicylaldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid residue with acetonitrile or dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-(oxan-4-yloxy)benzaldehyde.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(oxan-4-yloxy)benzaldehyde.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Characterization is then performed to confirm the identity and purity of the final compound.

Purification Protocol

Column chromatography is a standard and effective method for the purification of aromatic aldehydes.[5]

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Crude 2-(oxan-4-yloxy)benzaldehyde

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture, for example, 95:5 hexanes:ethyl acetate.

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15 hexanes:ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-(oxan-4-yloxy)benzaldehyde.

Purification Workflow Diagram

Caption: Workflow for the purification of 2-(oxan-4-yloxy)benzaldehyde.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm.[6]- Aromatic protons (4H) in the range of δ 6.8-7.9 ppm, showing characteristic ortho, meta, and para couplings.- Protons on the tetrahydropyran ring in the aliphatic region (δ 1.5-4.5 ppm). |

| ¹³C NMR | - Carbonyl carbon (CHO) signal around δ 190-195 ppm.[6]- Aromatic carbons in the range of δ 110-160 ppm.- Aliphatic carbons of the tetrahydropyran ring in the range of δ 20-70 ppm. |

| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹.- C-O-C (ether) stretching vibrations around 1200-1250 cm⁻¹ and 1050-1150 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak [M]⁺ corresponding to the calculated molecular weight (206.24). |

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2-(oxan-4-yloxy)benzaldehyde are not yet extensively documented in peer-reviewed literature, the alkoxybenzaldehyde scaffold is of significant interest in medicinal chemistry.[7][8] Benzaldehyde derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-infective and cardiovascular drugs.[8]

The introduction of an alkoxy group at the ortho-position can modulate a molecule's pharmacokinetic and pharmacodynamic properties. The tetrahydropyran moiety, in particular, is often used as a bioisostere for other groups and can improve aqueous solubility and metabolic stability.

Potential Areas of Investigation:

-

Enzyme Inhibition: The aldehyde functionality can act as a covalent modifier or a hydrogen bond acceptor, making this scaffold a candidate for the design of enzyme inhibitors.

-

Receptor Antagonism/Agonism: The aromatic ring and the ether linkage provide a framework that can be further functionalized to interact with various biological receptors.

-

Antimicrobial and Anticancer Agents: Many heterocyclic compounds containing ether linkages have demonstrated antimicrobial and anticancer properties.

The synthesis of a library of derivatives based on the 2-(oxan-4-yloxy)benzaldehyde core could lead to the discovery of novel therapeutic agents.

Conclusion

2-(Oxan-4-yloxy)benzaldehyde is a valuable synthetic building block with potential applications in drug discovery and development. This guide has provided a detailed and practical protocol for its synthesis via the Williamson ether synthesis, along with methodologies for its purification and characterization. While the full biological potential of this specific molecule is yet to be explored, the foundational information provided herein should empower researchers to synthesize, purify, and investigate this and related compounds, contributing to the advancement of organic and medicinal chemistry.

References

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-357.

-

ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

- ACS Publications. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters.

- Wang, R., et al. (2024). Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. RSC Advances, 14, 19922-19925.

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

- ACS Publications. (2021). Introducing Column Chromatography through Colorful Reactions of Guaiazulene.

- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

- ACS Publications. (2023, February 24).

- SpringerLink. (2011). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Monitoring and Assessment, 179, 269-278.

-

LookChem. (n.d.). Benzaldehyde,2-[(tetrahydro-2H-pyran-4-yl)oxy]-. Retrieved from [Link]

Sources

- 1. benzaldehyde suppliers USA [americanchemicalsuppliers.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. News - What are six applications for benzaldehyde [sprchemical.com]

An In-depth Technical Guide on the Physical Properties of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Introduction

2-(Tetrahydropyran-4-yloxy)benzaldehyde is a substituted aromatic aldehyde of significant interest to the fields of medicinal chemistry and drug development. Its structural motifs, a disubstituted benzene ring linked to a tetrahydropyran (THP) group via an ether linkage, make it a valuable synthetic intermediate. The ortho-positioned aldehyde group is a versatile handle for a wide array of chemical transformations, while the THP ether serves as a stable, yet potentially cleavable, polar feature. Understanding the fundamental physical and spectroscopic properties of this molecule is paramount for its effective use in multi-step syntheses, for ensuring purity, and for predicting its behavior in various chemical environments.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed protocols for their determination. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for their work.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. The structural arrangement dictates the compound's physical and chemical behavior.

Diagram 1: Annotated Molecular Structure

Caption: Molecular structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde | [1] |

| CAS Number | 898289-31-1 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [1] |

| Canonical SMILES | O=CC1=CC=CC=C1OC2CCOCC2 | [1] |

Physicochemical Properties

The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. These properties are critical for handling, storage, reaction setup, and purification.

| Property | Value | Significance & Context |

| Boiling Point | 349.1 °C at 760 mmHg | The relatively high boiling point is indicative of strong intermolecular forces, likely dipole-dipole interactions from the polar aldehyde and ether groups, as well as van der Waals forces from the overall molecular size. This suggests that the compound is not highly volatile under standard conditions.[2] |

| Density | 1.154 g/cm³ | The density being greater than water is typical for aromatic compounds of this size containing multiple oxygen atoms. This information is crucial for solvent selection in liquid-liquid extractions.[2] |

| Flash Point | 156.2 °C | The flash point indicates the lowest temperature at which the compound's vapors can ignite in the presence of an ignition source. This value suggests a moderate flammability hazard, requiring appropriate care during heating.[2] |

| Refractive Index | 1.559 | The refractive index is a measure of how light propagates through the substance and is a useful constant for identity and purity assessment of liquid samples.[2] |

| Solubility | (Predicted) | Based on its structure, the compound is expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The interpretation of these spectra is a cornerstone of chemical analysis.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present.

Expected Absorptions: For this compound, the key diagnostic peaks in the IR spectrum would be:

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde (a characteristic doublet).

-

~1690-1710 cm⁻¹: A strong, sharp absorption due to the C=O (carbonyl) stretching of the aromatic aldehyde.

-

~1250 cm⁻¹ and ~1050 cm⁻¹: Strong C-O stretching vibrations corresponding to the aryl-ether and alkyl-ether linkages, respectively.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the tetrahydropyran ring.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR (Proton NMR)

The proton NMR spectrum would provide a precise map of the hydrogen atoms in the molecule.

Expected Chemical Shifts (δ) and Multiplicities:

-

~10.3 ppm (singlet, 1H): The aldehyde proton (CHO), highly deshielded by the carbonyl group.

-

~7.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the aldehyde and meta to the ether.

-

~7.0-7.5 ppm (multiplets, 3H): The remaining aromatic protons.

-

~4.6 ppm (multiplet, 1H): The proton on the carbon of the THP ring bearing the ether linkage (CH-OAr).

-

~3.5-4.0 ppm (multiplets, 4H): The four protons on the carbons adjacent to the oxygen within the THP ring (CH₂-O-CH₂).

-

~1.8-2.2 ppm (multiplets, 4H): The remaining four protons on the THP ring.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Expected Chemical Shifts (δ):

-

~190 ppm: The aldehyde carbonyl carbon.

-

~160 ppm: The aromatic carbon attached to the ether oxygen.

-

~120-138 ppm: The other four aromatic carbons.

-

~75 ppm: The carbon of the THP ring attached to the ether oxygen.

-

~67 ppm: The two carbons adjacent to the ring oxygen in the THP moiety.

-

~30 ppm: The remaining two carbons of the THP ring.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 121: Loss of the tetrahydropyranyloxy radical, leaving the 2-hydroxybenzaldehyde cation.

-

m/z = 85: The tetrahydropyranyl cation, resulting from cleavage of the ether bond.

-

m/z = 122: Corresponding to the salicylaldehyde radical cation after rearrangement.

-

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data, the following standard operating procedures outline the methodologies for determining the key physical properties.

Diagram 2: Characterization Workflow

Sources

A Technical Guide to the Spectroscopic Profile of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(Tetrahydropyran-4-yloxy)benzaldehyde (CAS No. 898289-31-1). While experimental spectra for this specific compound are not widely available in the public domain, this document offers a comprehensive, predictive interpretation based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are grounded in the analysis of structurally related compounds and serve as a robust reference for researchers synthesizing or working with this molecule.

Introduction: Structural and Chemical Context

This compound is a bifunctional organic molecule featuring a benzaldehyde core substituted at the ortho position with a tetrahydropyran (THP) group via an ether linkage. This substitution pattern is of interest in medicinal chemistry and materials science, where the THP ether can act as a protective group or modulate the physicochemical properties of the parent aldehyde. An understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aldehydic, and tetrahydropyran protons. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for such compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10.5 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Its position is characteristic of benzaldehydes. |

| ~7.8-7.9 | Doublet of doublets | 1H | Ar-H (ortho to -CHO) | This proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield. |

| ~7.5-7.6 | Triplet of doublets | 1H | Ar-H (para to -CHO) | This proton is influenced by both the aldehyde and the alkoxy group, leading to a complex splitting pattern and an intermediate chemical shift. |

| ~7.1-7.2 | Triplet | 1H | Ar-H (para to -O-THP) | The electron-donating nature of the ether oxygen shields this proton, shifting it upfield relative to the other aromatic protons. |

| ~7.0-7.1 | Doublet | 1H | Ar-H (ortho to -O-THP) | This proton is also shielded by the adjacent ether oxygen. |

| ~4.6-4.7 | Multiplet | 1H | O-CH (THP ring) | The proton on the carbon bearing the ether linkage to the aromatic ring is expected to be the most downfield of the THP protons. |

| ~3.9-4.1 | Multiplet | 2H | O-CH₂ (axial, THP ring) | The axial protons on the carbons adjacent to the ring oxygen are typically shifted downfield. |

| ~3.5-3.7 | Multiplet | 2H | O-CH₂ (equatorial, THP ring) | The equatorial protons on the carbons adjacent to the ring oxygen are generally found at a slightly higher field than their axial counterparts. |

| ~2.0-2.2 | Multiplet | 2H | CH₂ (axial, THP ring) | The axial protons on the carbons beta to the ring oxygen. |

| ~1.8-2.0 | Multiplet | 2H | CH₂ (equatorial, THP ring) | The equatorial protons on the carbons beta to the ring oxygen. |

Causality in Experimental Choices: The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is crucial for resolving the complex spin-spin coupling in both the aromatic and aliphatic regions of the spectrum. The use of two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for definitively assigning the proton and carbon signals of the tetrahydropyran ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~191 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[1] |

| ~161 | Ar-C (C-O-THP) | The aromatic carbon directly attached to the electron-donating ether oxygen is significantly shielded and appears downfield. |

| ~136 | Ar-C (C-CHO) | The carbon to which the aldehyde is attached is deshielded. |

| ~134 | Ar-CH (para to -CHO) | Aromatic CH carbon. |

| ~128 | Ar-CH (ortho to -CHO) | Aromatic CH carbon. |

| ~122 | Ar-CH (para to -O-THP) | Aromatic CH carbon. |

| ~115 | Ar-CH (ortho to -O-THP) | Aromatic CH carbon shielded by the ether oxygen. |

| ~73 | O-CH (THP ring) | The carbon of the THP ring bonded to the phenolic oxygen. |